molecular formula C14H22N2O B14104693 (1S,2R,9S)-10-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one

(1S,2R,9S)-10-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one

Cat. No.: B14104693
M. Wt: 234.34 g/mol
InChI Key: VTIPIBIDDZPDAV-DHCRQFENSA-N
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Description

The compound (1S,2R,9S)-10-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one is a complex organic molecule with a unique tricyclic structure. . This compound is characterized by its diazatricyclic framework, which includes nitrogen atoms within the ring system, and a prop-2-enyl group attached to the structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,9S)-10-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one involves multiple steps, typically starting from simpler organic precursors. The synthetic route often includes:

    Formation of the Tricyclic Core: This step involves the construction of the tricyclic framework through cyclization reactions. Common reagents used in this step include cyclizing agents and catalysts that facilitate the formation of the tricyclic structure.

    Introduction of the Prop-2-enyl Group: The prop-2-enyl group is introduced through an alkylation reaction, where an allyl halide reacts with the tricyclic core in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,9S)-10-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halides and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Allyl halides, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(1S,2R,9S)-10-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one: has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of (1S,2R,9S)-10-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.

Comparison with Similar Compounds

(1S,2R,9S)-10-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one: can be compared with other similar compounds, such as:

These compounds share a similar tricyclic structure but differ in the substituents attached to the core. The unique prop-2-enyl group in This compound contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

(1S,2R,9S)-10-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one

InChI

InChI=1S/C14H22N2O/c1-2-4-12-11-7-10(8-15-12)13-5-3-6-14(17)16(13)9-11/h2,10-13,15H,1,3-9H2/t10-,11-,12?,13+/m0/s1

InChI Key

VTIPIBIDDZPDAV-DHCRQFENSA-N

Isomeric SMILES

C=CCC1[C@H]2C[C@@H](CN1)[C@H]3CCCC(=O)N3C2

Canonical SMILES

C=CCC1C2CC(CN1)C3CCCC(=O)N3C2

Origin of Product

United States

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